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molecular formula C6H6ClFN2 B144625 4-Chloro-5-fluorobenzene-1,2-diamine CAS No. 139512-70-2

4-Chloro-5-fluorobenzene-1,2-diamine

Cat. No. B144625
M. Wt: 160.58 g/mol
InChI Key: BSMPRJISGCTCDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08076367B2

Procedure details

A 4.96 g portion of ethyl orthoacetate dissolved in 10 ml of ethanol was added to 50 ml of ethanol solution containing 4.68 g of 4-chloro-5-fluorobenzene-1,2-diamine and heated under reflux for 4 hours. After concentration of the reaction liquid, the thus formed residue was purified by a silica gel column chromatography to obtain 2.10 g (39%) of 5-chloro-6-fluoro-2-methyl-1H-benzimidazole from a chloroform-methanol (10:1) eluate. ES+: 185
Name
ethyl orthoacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
4.68 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O-])([O-])(OCC)[CH3:2].[Cl:8][C:9]1[CH:10]=[C:11]([NH2:17])[C:12]([NH2:16])=[CH:13][C:14]=1[F:15]>C(O)C>[Cl:8][C:9]1[C:14]([F:15])=[CH:13][C:12]2[NH:16][C:1]([CH3:2])=[N:17][C:11]=2[CH:10]=1

Inputs

Step One
Name
ethyl orthoacetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(OCC)([O-])[O-]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
4.68 g
Type
reactant
Smiles
ClC=1C=C(C(=CC1F)N)N
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
After concentration of the reaction liquid
CUSTOM
Type
CUSTOM
Details
the thus formed residue was purified by a silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC2=C(NC(=N2)C)C=C1F
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: PERCENTYIELD 39%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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